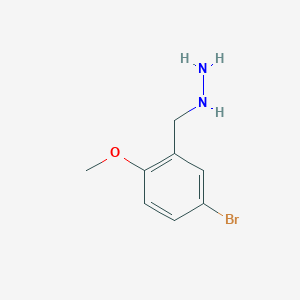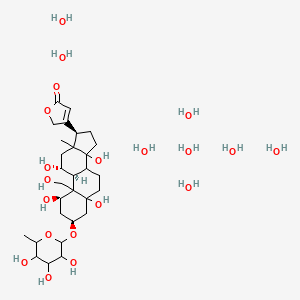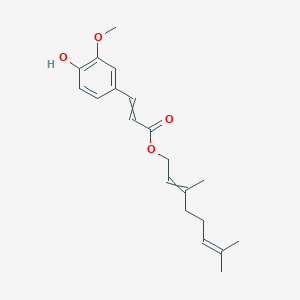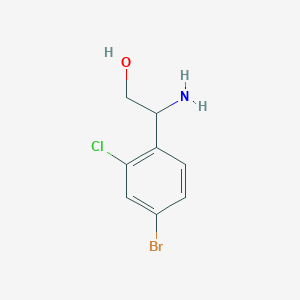
Eprodisate (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eprodisate (disodium) is a small molecule drug known chemically as 1,3-propanedisulfonic acid disodium salt. It has been investigated primarily for its potential to slow the decline of renal function in patients with Amyloid A (AA) amyloidosis . This compound is characterized by its ability to inhibit the deposition of amyloid fibrils in tissues, which is a hallmark of AA amyloidosis .
準備方法
Eprodisate (disodium) can be synthesized through various chemical routes. One common method involves the reaction of propane-1,3-diol with sulfur trioxide to form 1,3-propanedisulfonic acid, which is then neutralized with sodium hydroxide to yield the disodium salt . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
化学反応の分析
Eprodisate (disodium) undergoes several types of chemical reactions:
Oxidation and Reduction:
Substitution Reactions: The sulfonate groups in eprodisate can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or other strong bases.
Major Products: The primary product of these reactions is typically the modified sulfonate compound, depending on the specific reagents and conditions used.
科学的研究の応用
Eprodisate (disodium) has a wide range of scientific research applications:
作用機序
Eprodisate (disodium) exerts its effects by binding to glycosaminoglycan-binding sites on Serum Amyloid A (SAA) proteins, thereby inhibiting the polymerization of amyloid fibrils and their subsequent deposition in tissues . This mechanism helps to slow the progression of renal disease in patients with AA amyloidosis .
類似化合物との比較
Eprodisate (disodium) is unique among similar compounds due to its specific mechanism of action and its effectiveness in inhibiting amyloid fibril formation. Similar compounds include:
Heparan Sulfate: Another glycosaminoglycan that can inhibit amyloid fibril formation but has a broader range of biological activities.
Sodium 1,3-propanedisulfonate: A structurally similar compound but with different pharmacological properties.
Eprodisate stands out due to its targeted action on SAA proteins and its potential therapeutic benefits in amyloidosis .
特性
分子式 |
C3H6Na2O6S2 |
|---|---|
分子量 |
248.2 g/mol |
IUPAC名 |
disodium;propane-1,3-disulfonate |
InChI |
InChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 |
InChIキー |
DKGJFKPIUSHDIT-UHFFFAOYSA-L |
正規SMILES |
C(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-{[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B15146262.png)
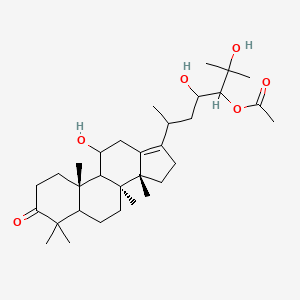
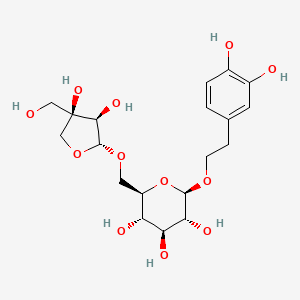
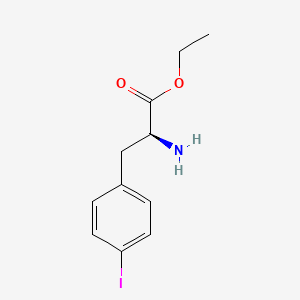
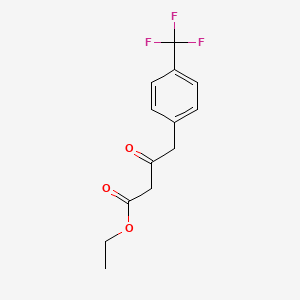
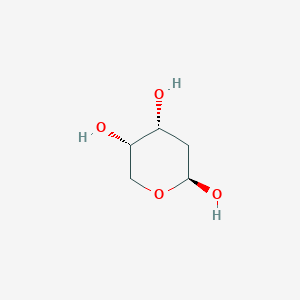
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)

